

Measuring COR628 Potentiation of Baclofen: Application Notes and Protocols

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Compound of Interest		
Compound Name:	COR628	
Cat. No.:	B1669435	Get Quote

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Introduction

This document provides detailed application notes and experimental protocols for measuring the potentiation of the GABA-B receptor agonist, baclofen, by **COR628**, a positive allosteric modulator (PAM). Baclofen is a well-established muscle relaxant and anti-spastic agent that acts by activating GABA-B receptors. **COR628** enhances the effect of baclofen by binding to an allosteric site on the GABA-B receptor, increasing its sensitivity to agonists. This potentiation effect offers a promising therapeutic strategy for various neurological disorders, potentially allowing for lower doses of baclofen and reducing side effects.

These protocols are designed to guide researchers in quantifying the allosteric modulatory effects of **COR628** on baclofen-induced GABA-B receptor activation. The methodologies described include in vitro functional assays such as [35S]GTPyS binding, electrophysiology (whole-cell patch-clamp), and calcium flux assays.

GABAB Receptor Signaling Pathway

Activation of the heterodimeric GABA-B receptor by an agonist like baclofen initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the G-protein dissociates into its $G\alpha$ and $G\beta\gamma$ subunits. The $G\alpha$ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The $G\beta\gamma$ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-

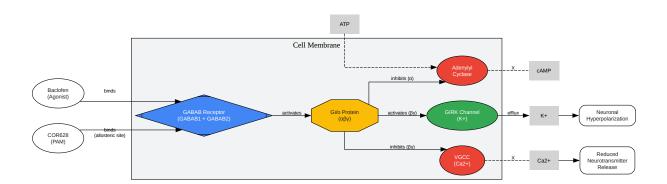




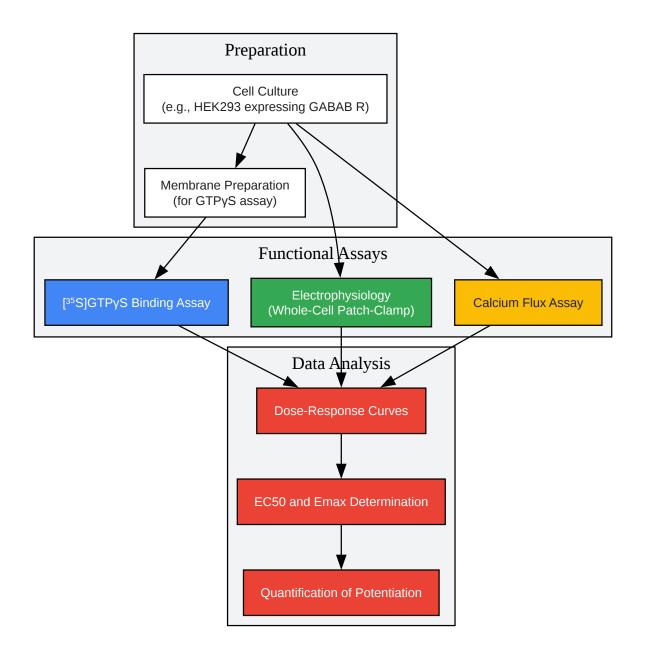


rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC). These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively.









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